Cas no 30189-36-7 (Boc-Lys(Boc)-OSu)

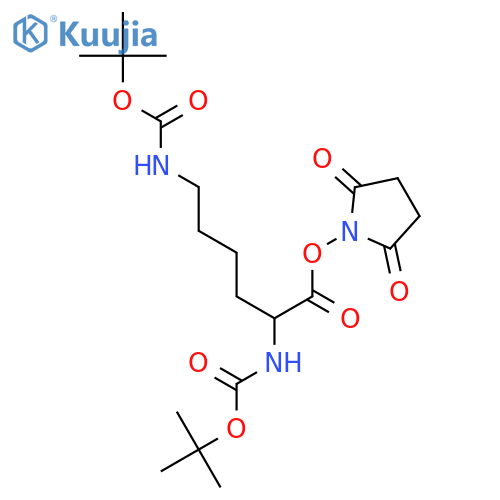

Boc-Lys(Boc)-OSu structure

商品名:Boc-Lys(Boc)-OSu

CAS番号:30189-36-7

MF:C20H33N3O8

メガワット:443.491326093674

MDL:MFCD00057898

CID:53583

PubChem ID:57647321

Boc-Lys(Boc)-OSu 化学的及び物理的性質

名前と識別子

-

- (S)-2,5-Dioxopyrrolidin-1-yl 2,6-bis((tert-butoxycarbonyl)amino)hexanoate

- Boc-Lys(Boc)-OSu

- (2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

- H-Glu(OEt)-OEt·HCl

- N,N'-Di-Boc-L-lysine hydroxysuccinimide ester

- Nα,ε-Bis-Boc-L-lysine N-hydroxysuccinimide ester

- A,N

- A-Di-Boc-L-lysine hydroxysuccinimide ester

- Boc-L-Lys(Boc)-OSu

- diboc-lysin-N-hydroxysuccinimid ester

- Nalpha,Nepsilon-Di-Boc-L-lysine hydroxysuccinimide ester

- N-α,e-di-Boc-L-lysine N-hydroxysucciMide ester

- N,N -Di-Boc-L-lysine hydroxysuccinimide ester

- PubChem14936

- N

- IQVLXQGNLCPZCL-ZDUSSCGKSA-N

- C20H33N3O8

- U798

- AB1006885

- AX8009107

- ST24035783

- ST51014923

-

- MDL: MFCD00057898

- インチ: 1S/C20H33N3O8/c1-19(2,3)29-17(27)21-12-8-7-9-13(22-18(28)30-20(4,5)6)16(26)31-23-14(24)10-11-15(23)25/h13H,7-12H2,1-6H3,(H,21,27)(H,22,28)/t13-/m0/s1

- InChIKey: IQVLXQGNLCPZCL-ZDUSSCGKSA-N

- ほほえんだ: O(C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])N([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=O)N1C(C([H])([H])C([H])([H])C1=O)=O

- BRN: 1559007

計算された属性

- せいみつぶんしりょう: 443.226765g/mol

- ひょうめんでんか: 0

- XLogP3: 1.8

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 回転可能化学結合数: 13

- どういたいしつりょう: 443.226765g/mol

- 単一同位体質量: 443.226765g/mol

- 水素結合トポロジー分子極性表面積: 140Ų

- 重原子数: 31

- 複雑さ: 678

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 12

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.21

- ゆうかいてん: 74-85°C

- 屈折率: 1.513

- すいようせい: Slightly soluble in water.

- PSA: 140.34000

- LogP: 2.90160

- ひせんこうど: -27° to -23° (c=1, DMF)

- 光学活性: [α]20/D −25.5±1.5°, c = 1% in DMF

- ようかいせい: 未確定

- かんど: Moisture Sensitive

Boc-Lys(Boc)-OSu セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 福カードFコード:10-21

- ちょぞうじょうけん:−20°C

Boc-Lys(Boc)-OSu 税関データ

- 税関コード:2925190090

- 税関データ:

中国税関コード:

2925190090概要:

2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Boc-Lys(Boc)-OSu 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B657060-25g |

Boc-Lys(Boc)-OSu |

30189-36-7 | 25g |

$ 184.00 | 2023-09-08 | ||

| eNovation Chemicals LLC | D914618-25g |

Nalpha,Nepsilon-Di-Boc-L-lysine N-Hydroxysuccinimide Ester |

30189-36-7 | 97% | 25g |

$570 | 2023-09-03 | |

| TRC | B657060-100g |

Boc-Lys(Boc)-OSu |

30189-36-7 | 100g |

$ 552.00 | 2023-04-18 | ||

| abcr | AB338115-25 g |

Boc-Lys(Boc)-OSu, 95%; . |

30189-36-7 | 95% | 25g |

€388.90 | 2023-06-21 | |

| Key Organics Ltd | DS-17495-10G |

Boc-Lys(Boc)-Osu |

30189-36-7 | >95% | 10g |

£60.00 | 2025-02-09 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B116707-5g |

Boc-Lys(Boc)-OSu |

30189-36-7 | 97% | 5g |

¥255.90 | 2023-09-04 | |

| BAI LING WEI Technology Co., Ltd. | J20M03302-100g |

Boc-Lys(Boc)-OSu |

30189-36-7 | 100g |

¥8118 | 2023-11-24 | ||

| BAI LING WEI Technology Co., Ltd. | K14H62068-25g |

Boc-Lys(Boc)-OSu |

30189-36-7 | 97% | 25g |

¥7573 | 2023-11-24 | |

| abcr | AB338115-5g |

Boc-Lys(Boc)-OSu, 95%; . |

30189-36-7 | 95% | 5g |

€101.40 | 2025-02-14 | |

| Fluorochem | M03302-1g |

Boc-Lys(Boc)-OSu |

30189-36-7 | 95% | 1g |

£19.00 | 2022-02-28 |

Boc-Lys(Boc)-OSu 関連文献

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

30189-36-7 (Boc-Lys(Boc)-OSu) 関連製品

- 2480-93-5(Nα-(tert-Butoxycarbonyl)-NΔ-carbobenzoxy-L-ornithine)

- 3845-64-5(Boc-Met-OSu)

- 2389-45-9((S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid)

- 2488-15-5((tert-Butoxycarbonyl)-L-methionine)

- 3392-08-3(Boc-Ile-OSU)

- 42002-18-6(Boc-Asn-Osu)

- 26060-98-0(BOC-D-MET-OSU)

- 1676-90-0(Boc-Asp(OtBu)-OH)

- 2389-60-8(Nepsilon-(tert-Butoxycarbonyl)-Nalpha-carbobenzoxy-L-lysine)

- 2483-46-7((S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:30189-36-7)Boc-Lys(Boc)-OSu

清らかである:99%/99%

はかる:25g/100g

価格 ($):171.0/618.0

JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.

(CAS:30189-36-7)Boc-Lys(Boc)-OSu

清らかである:

はかる:

価格 ($):問い合わせ/問い合わせ